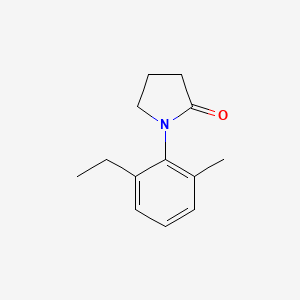

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone

Description

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a 2-pyrrolidinone ring (a five-membered lactam) substituted at the 1-position with a 2-ethyl-6-methylphenyl group. This structure combines the aromatic properties of the substituted phenyl ring with the polar, hydrogen-bonding capabilities of the pyrrolidinone moiety.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2-ethyl-6-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-3-11-7-4-6-10(2)13(11)14-9-5-8-12(14)15/h4,6-7H,3,5,8-9H2,1-2H3 |

InChI Key |

NDAQDVUXMBQNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1N2CCCC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylphenylamine with succinic anhydride under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted in a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted pyrrolidinones or other derivatives.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone has found applications in various scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other 2-Pyrrolidinone Derivatives

Fluorochloridone (3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone)

- Structural Differences: Fluorochloridone shares the 2-pyrrolidinone core but includes additional chloro and chloromethyl substituents on the lactam ring and a 3-trifluoromethylphenyl group.

- Applications: Fluorochloridone is a herbicide, suggesting that pyrrolidinone derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) may exhibit enhanced bioactivity against weeds .

- Physicochemical Properties : While exact data for the target compound are unavailable, Fluorochloridone’s substituents likely increase its lipophilicity and environmental persistence.

1-(2-Phenylethynyl)-2-pyrrolidinone

- Structural Differences: This compound features a phenylethynyl group (-C≡C-Ph) attached to the pyrrolidinone nitrogen.

Comparison with Phenyl-Substituted Agrochemicals

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide)

- Structural Differences: Acetochlor replaces the pyrrolidinone ring with an acetamide group but retains the 2-ethyl-6-methylphenyl substituent. This substitution pattern is critical for herbicidal activity, as seen in its use against broadleaf weeds in crops like corn and soy .

- Key Insight: The 2-ethyl-6-methylphenyl group is a common pharmacophore in herbicides. Replacing acetamide with pyrrolidinone in the target compound may alter solubility, metabolic stability, or binding affinity to biological targets.

S-Metolachlor Transformation Products (TPs)

- Example: 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (a TP of S-metolachlor) shares the 2-ethyl-6-methylphenyl group with the target compound. However, its acetamide functional group differs from pyrrolidinone, which may reduce ring strain and increase hydrolytic stability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Herbicidal Activity: The 2-ethyl-6-methylphenyl group is a recurring motif in herbicides (e.g., acetochlor), suggesting that the target compound may share similar biological targets but with modified pharmacokinetics due to the pyrrolidinone ring .

- Synthetic Utility: Pyrrolidinone derivatives like 1-(2-phenylethynyl)-2-pyrrolidinone demonstrate the versatility of this core in organic synthesis, implying that the target compound could serve as a scaffold for novel reagents or intermediates .

- Structural Prioritization : In silico studies of structurally similar compounds (e.g., S-metolachlor TPs) emphasize the importance of substituent positioning for environmental persistence and toxicity, which may guide future evaluations of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.